4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxobutanoic acid

Description

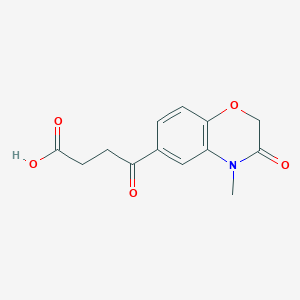

This compound features a 3,4-dihydro-2H-1,4-benzoxazine core substituted with a methyl group at position 4 and an oxo group at position 2. A 4-oxobutanoic acid chain is attached at position 6 of the heterocycle (Figure 1). Its molecular formula is C₁₃H₁₃NO₅, with a molecular weight of 263.25 g/mol .

Properties

IUPAC Name |

4-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c1-14-9-6-8(10(15)3-5-13(17)18)2-4-11(9)19-7-12(14)16/h2,4,6H,3,5,7H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQGUERUHXEOTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C1C=C(C=C2)C(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-2-aminophenol with a suitable diketone under acidic conditions to form the benzoxazine ring. This intermediate is then subjected to further reactions, such as acylation, to introduce the oxobutanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed. Additionally, purification steps like recrystallization and chromatography are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Reaction Pathway:

Methyl ester precursor → Carboxylic acid

The methyl ester intermediate (e.g., methyl 4-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-4-oxobutanoate) is prepared via alkylation of benzoxazinone cores with bromopropionic acid derivatives .

Decarboxylation and Side-Chain Reactivity

The β-keto carboxylic acid moiety undergoes thermal decarboxylation under elevated temperatures or in the presence of dehydrating agents:

-

The α,β-unsaturated ketone formed may participate in Michael addition reactions with nucleophiles like amines or thiols .

Benzoxazine Ring Reactivity

The 1,4-benzoxazin-3-one core exhibits:

Reductive Ring Opening

-

Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the oxazine ring to a dihydroxyethylamine derivative .

-

Example:

Nucleophilic Attack at the Carbonyl

Pharmacological Derivatization

In drug discovery contexts, the compound serves as a scaffold for kynurenine 3-monooxygenase (KMO) inhibitors :

-

Alkylation/arylation at the oxobutanoic acid side chain enhances binding to KMO’s FAD cofactor .

-

Esterification (e.g., TRIS salt formation) improves solubility and bioavailability .

Stability and Degradation

Scientific Research Applications

Chemistry

In chemistry, 4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxobutanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. Researchers investigate its potential as an enzyme inhibitor or a ligand for receptor binding studies.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity or receptor binding is beneficial.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its chemical stability and reactivity make it suitable for applications in polymer science and the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Alternatively, it could act as a ligand, modulating receptor activity and influencing cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

4-(2,4-Dimethyl-3-oxo-3,4-dihydro-2H-benzo-1,4-oxazin-6-yl)-4-oxobutanoic Acid

- Structure : Additional methyl group at position 2 of the benzoxazine.

- Formula: C₁₄H₁₅NO₅; MW = 277.27 g/mol .

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic Acid

Side-Chain Variations

(E)-4-Oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]-2-butenoic Acid

- Structure: Conjugated α,β-unsaturated ketone replaces the butanoic acid chain.

- Formula : C₁₂H₁₀N₂O₅ ; MW = 262.22 g/mol .

(2-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic Acid

- Structure : Shorter acetic acid chain attached to the benzoxazine nitrogen.

- Formula: C₁₁H₁₁NO₄; MW = 221.21 g/mol .

- Impact: Reduced chain length may limit solubility and alter pharmacokinetics compared to the butanoic acid analog.

Functional Group Modifications

Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate

- Structure : Methyl ester replaces carboxylic acid.

- Formula: C₁₁H₁₁NO₄; MW = 221.21 g/mol .

Physicochemical Properties

Notes:

- The target compound’s carboxylic acid group improves aqueous solubility over ester derivatives.

- Benzodioxin analogs exhibit higher solubility due to reduced steric hindrance .

Biological Activity

4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxobutanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Molecular Formula: C13H13NO5

Molecular Weight: 263.25 g/mol

CAS Number: [insert CAS number if available]

Biological Activity Overview

The biological activities of this compound have been primarily investigated for its antitumor properties. Several studies have highlighted its efficacy against various cancer cell lines.

Antitumor Activity

Research indicates that derivatives of benzoxazine compounds exhibit significant antiproliferative effects against human tumor cell lines. For instance, a study demonstrated that similar compounds showed a survival rate of less than 10% in treated cells at concentrations of 40 µg/mL, indicating strong cytotoxicity against cancer cells such as prostate (DU145) and breast (T47D) cancer lines .

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Inhibition of Cell Proliferation: The compound has been shown to inhibit cell growth significantly in vitro.

- Induction of Apoptosis: It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Alteration of Metabolic Pathways: The compound could affect metabolic processes within the tumor microenvironment, further inhibiting tumor growth.

Case Studies

Several studies have explored the biological activity of related compounds, drawing parallels to the activities observed in this compound.

Study 1: Antiproliferative Effects on Cancer Cell Lines

A systematic investigation into the antiproliferative effects of related benzoxazine derivatives revealed that compounds with similar structures exhibited IC50 values ranging from 2.63 μmol/mL to 44.84 μmol/mL against various human cancer cell lines . This suggests a promising potential for therapeutic applications.

| Compound | Cell Line | IC50 (μmol/mL) |

|---|---|---|

| IVa | HL-60 | 12.11 |

| IIIa | DU145 | 2.63 |

| IVh | T47D | 34.97 |

Study 2: Enhanced Solubility and Efficacy

Another study noted that modifications to the structure could enhance solubility by up to 100-fold compared to traditional chemotherapeutics like temozolomide, thereby improving bioavailability and therapeutic efficacy .

Q & A

Q. What are the optimal synthetic routes for 4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxobutanoic acid?

The compound can be synthesized via Michael-type addition and Friedel-Crafts acylation methodologies. For example, thioglycolic acid reacts with (E)-4-aryl-4-oxo-2-butenoic acids (prepared via Friedel-Crafts acylation using maleic anhydride) to form 4-oxo-4-arylbutanoic acid derivatives. This approach yields enantiomeric mixtures (R/S), requiring chiral separation techniques for stereochemical purity .

Q. How can the compound’s structure be characterized using spectroscopic and crystallographic methods?

- Spectroscopy : Use NMR (1H/13C) to confirm proton environments and carbon frameworks. Mass spectrometry (MS) verifies molecular weight (263.25 g/mol, C₁₃H₁₃NO₅) .

- Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) for X-ray diffraction analysis. High-resolution data resolves bond lengths, angles, and intermolecular interactions .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

| Solvent | Solubility (mg/mL) | Stability (pH 7.4, 25°C) |

|---|---|---|

| DMSO | >50 | Stable for 24 hours |

| Water | <1 | Hydrolyzes at pH > 9 |

| Methanol | ~20 | Stable if refrigerated |

| Note: Stability tests should include HPLC monitoring of degradation products. |

Advanced Research Questions

Q. How can stereochemical outcomes in the synthesis of this compound be analyzed and optimized?

Enantiomeric separation requires chiral chromatography (e.g., Chiralpak® columns) or enzymatic resolution. Computational modeling (e.g., DFT) predicts transition states to optimize reaction conditions for R/S selectivity. Racemization risks increase at elevated temperatures (>60°C) or under basic conditions .

Q. What computational approaches model the compound’s reactivity and interactions with biological targets?

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulates binding to enzymes (e.g., cyclooxygenase) using docking software (AutoDock Vina).

- In silico ADMET : Predicts pharmacokinetics (e.g., LogP = 1.8 ± 0.2) using tools like SwissADME .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Antimicrobial : Minimum Inhibitory Concentration (MIC) assays against S. aureus and E. coli.

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Enzyme Inhibition : Fluorescence-based assays for COX-2 or kinase inhibition (e.g., IC₅₀ < 10 µM suggests high potency) .

Q. How can structural analogs enhance pharmacological properties while minimizing toxicity?

- SAR Studies : Modify the benzoxazin ring (e.g., fluorine substitution at C7 improves metabolic stability ).

- Prodrug Design : Esterify the carboxylic acid group to enhance bioavailability (e.g., ethyl ester derivatives).

- Toxicology : Screen for hepatotoxicity using HepG2 cells and Ames tests for mutagenicity .

Data Contradictions and Resolution

- Stereochemical Purity : reports R/S mixtures, while highlights enantiomer-specific bioactivity. Resolution: Use chiral HPLC to isolate enantiomers and validate activity separately.

- Biological Activity : notes antimicrobial potential, but lacks ecotoxicology data. Resolution: Conduct comprehensive ecotoxicity assays (e.g., Daphnia magna LC₅₀) to fill data gaps.

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.